L1210 Cell Growth Inhibition: 6.3-Fold Superiority Over 5,8-Dideazafolic Acid
2-Desamino-5,8-dideazafolic acid (compound 3) inhibited the growth of murine L1210 leukemia cells with an IC50 of 0.43 μM, compared with 2.7 μM for 5,8-dideazafolic acid (compound 1, the 2-NH2 parent), representing an approximately 6.3-fold greater antiproliferative potency [1]. In the same experimental series, N10-propargyl-5,8-dideazafolic acid (CB3717, compound 2) yielded an IC50 of 3.5 μM, confirming that the 2-desamino modification alone, without N10 substitution, drives the potency gain [1].
| Evidence Dimension | L1210 cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.43 μM |
| Comparator Or Baseline | 5,8-Dideazafolic acid (2-NH2): 2.7 μM; CB3717: 3.5 μM |
| Quantified Difference | ~6.3-fold more potent vs. 5,8-dideazafolic acid; ~8.1-fold more potent vs. CB3717 |
| Conditions | RPMI 1640 medium supplemented with 10% non-dialyzed fetal calf serum; 48 h drug exposure; L1210 murine leukemia cells |
Why This Matters
A procurement decision based solely on TS inhibition potency would incorrectly deprioritize this compound; the 6-fold cell-level potency advantage over the 2-NH2 parent makes it the superior choice for cell-based phenotypic screening and in vitro pharmacology studies.
- [1] WO1993004051A1 — 2-aza-2-desamino analogues of 5,8-dideazafolic acid. Table 1 and associated text (lines 361-366). Data for compounds 1, 2, and 3 originally from Jackman et al., Cancer Res. 50:5212, 1990. View Source
